![molecular formula C21H15N3 B14213553 N-phenyl-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-65-1](/img/structure/B14213553.png)
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its complex fused ring structure, which includes both indole and quinoline moieties. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6H-indolo[2,3-b]quinolin-11-amine typically involves multi-step procedures that include the formation of the indole and quinoline rings followed by their fusion. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization under high-temperature conditions to form the quinoline ring system . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates the formation of the fused ring structure through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been explored to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-phenyl-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting transcription and replication processes.
Reactive Oxygen Species (ROS) Regulation: It affects the balance of intracellular ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in viral replication and bacterial cell wall synthesis.
Comparison with Similar Compounds
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can be compared with other indoloquinoline derivatives such as:
Neocryptolepine: Known for its anticancer and antimalarial activities.
6-Methyl-6H-indolo[2,3-b]quinoline: Exhibits similar biological activities but with different potency and selectivity.
Chromeno[2,3-b]indoles: These compounds have shown significant antibiotic activity against MRSA.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
824935-65-1 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C21H15N3/c1-2-8-14(9-3-1)22-20-16-11-5-7-13-18(16)24-21-19(20)15-10-4-6-12-17(15)23-21/h1-13H,(H2,22,23,24) |
InChI Key |
TUELCZFQYDNKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
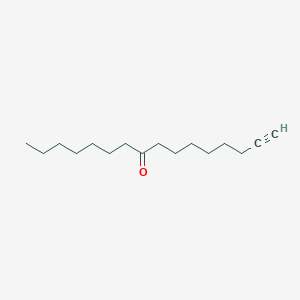
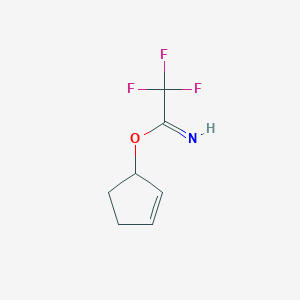

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
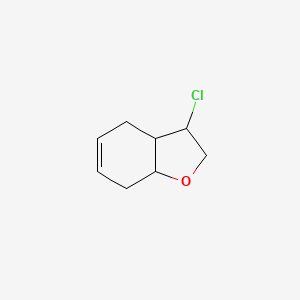

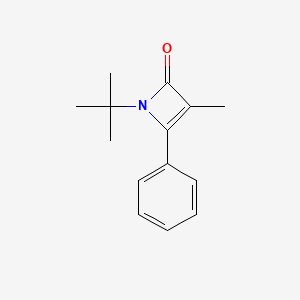
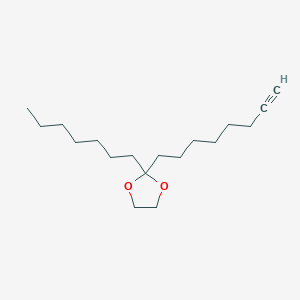
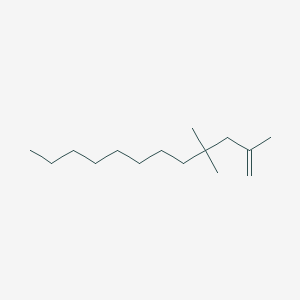
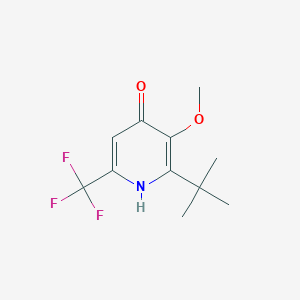
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
